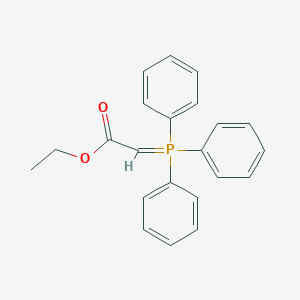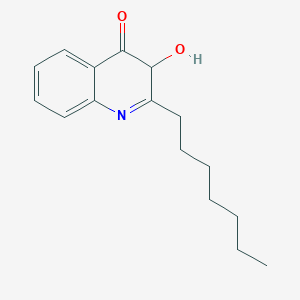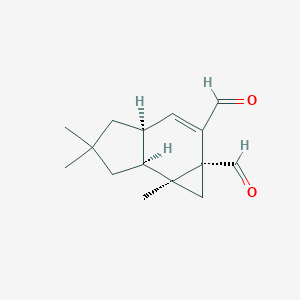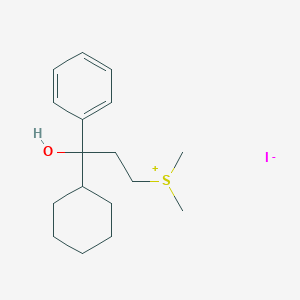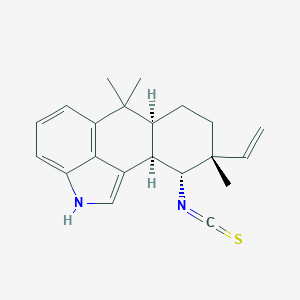
Hapalindole M
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hapalindole M is a natural product that has gained attention in recent years due to its potential as a therapeutic agent. It is a member of the hapalindole family of alkaloids, which are produced by cyanobacteria. Hapalindole M has been found to possess a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
作用機序
The mechanism of action of hapalindole M is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, hapalindole M has been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis.
生化学的および生理学的効果
Hapalindole M has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-microbial properties, it has also been found to possess antioxidant activity. Studies have shown that hapalindole M can scavenge free radicals and protect cells from oxidative stress.
実験室実験の利点と制限
One advantage of hapalindole M is its potential as a therapeutic agent. However, there are also limitations to its use in lab experiments. One limitation is its complex structure, which makes it difficult to synthesize. Additionally, its low solubility in water can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on hapalindole M. One area of focus is the development of more efficient methods for synthesizing this natural product. Additionally, further research is needed to fully understand the mechanism of action of hapalindole M. This could lead to the development of more targeted and effective therapies for cancer and other diseases. Finally, research is needed to explore the potential of hapalindole M as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, hapalindole M is a natural product that has gained attention in recent years due to its potential as a therapeutic agent. It possesses a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. While there are limitations to its use in lab experiments, research on hapalindole M is ongoing and holds promise for the development of new therapies for cancer and other diseases.
合成法
Hapalindole M is a complex molecule that is difficult to synthesize. However, several methods have been developed to produce this natural product. One of the most successful methods involves the use of a genetically engineered strain of E. coli that can produce hapalindole M. This method involves the expression of the biosynthetic pathway genes from the cyanobacterium Fischerella ambigua in E. coli. The resulting strain is able to produce hapalindole M in high yields.
科学的研究の応用
Hapalindole M has been the subject of extensive scientific research due to its potential as a therapeutic agent. One of the most promising areas of research is its anti-cancer activity. Studies have shown that hapalindole M can induce apoptosis (programmed cell death) in cancer cells, making it a potential treatment for various types of cancer. Additionally, hapalindole M has been found to possess anti-inflammatory and anti-microbial properties, making it a potential treatment for inflammatory diseases and infections.
特性
CAS番号 |
106865-64-9 |
|---|---|
製品名 |
Hapalindole M |
分子式 |
C21H24N2S |
分子量 |
336.5 g/mol |
IUPAC名 |
(2R,3R,4R,7S)-4-ethenyl-3-isothiocyanato-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraene |
InChI |
InChI=1S/C21H24N2S/c1-5-21(4)10-9-15-18(19(21)23-12-24)13-11-22-16-8-6-7-14(17(13)16)20(15,2)3/h5-8,11,15,18-19,22H,1,9-10H2,2-4H3/t15-,18-,19+,21-/m0/s1 |
InChIキー |
IFJQNMZCVDODPB-RMYQPGKMSA-N |
異性体SMILES |
C[C@@]1(CC[C@H]2[C@@H]([C@H]1N=C=S)C3=CNC4=CC=CC(=C43)C2(C)C)C=C |
SMILES |
CC1(C2CCC(C(C2C3=CNC4=CC=CC1=C43)N=C=S)(C)C=C)C |
正規SMILES |
CC1(C2CCC(C(C2C3=CNC4=CC=CC1=C43)N=C=S)(C)C=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B24838.png)
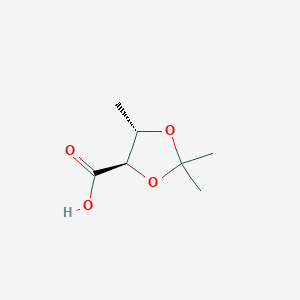
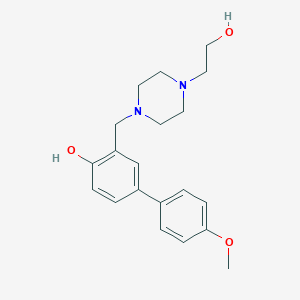
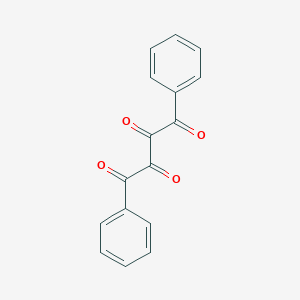
![(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile](/img/structure/B24846.png)
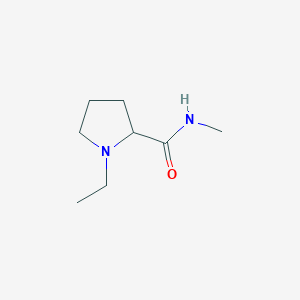
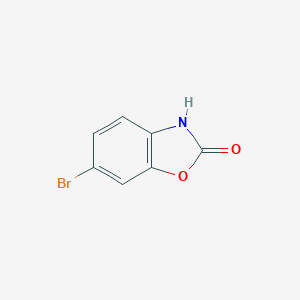
![2-(3-Bromophenyl)benzo[D]thiazole](/img/structure/B24853.png)
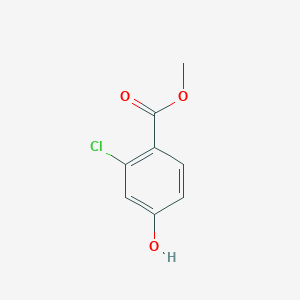
![1H,4H,5H,8H-2,3a,4a,6,7a,8a-Hexaazacyclopenta[def]fluorene-4,8-dione, hexahydro-2,6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-](/img/structure/B24858.png)
